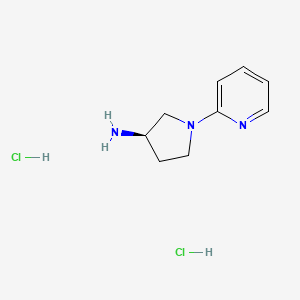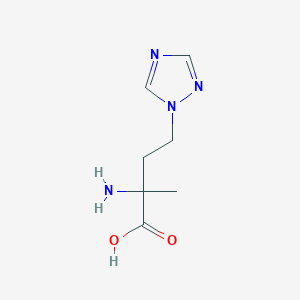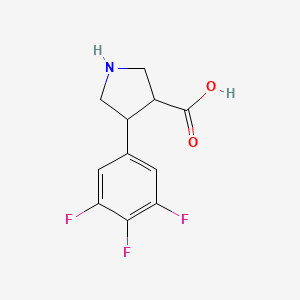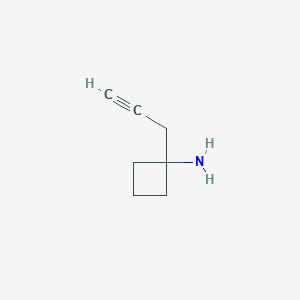
Cyclobutanamine, 1-(2-propyn-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanamine, 1-(2-propyn-1-yl)- typically involves the reaction of cyclobutanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, which facilitates the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of Cyclobutanamine, 1-(2-propyn-1-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanamine, 1-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the propynyl group is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Halogenating agents, nucleophiles; reaction conditions vary depending on the desired substitution
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclobutanamine derivatives
Aplicaciones Científicas De Investigación
Cyclobutanamine, 1-(2-propyn-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Cyclobutanamine, 1-(2-propyn-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanamine: A simpler analog without the propynyl group.
Cyclopropylamine: A related compound with a cyclopropyl ring instead of a cyclobutyl ring.
Cyclopentylamine: A related compound with a cyclopentyl ring instead of a cyclobutyl ring
Uniqueness
Cyclobutanamine, 1-(2-propyn-1-yl)- is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in its simpler analogs .
Propiedades
Fórmula molecular |
C7H11N |
|---|---|
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
1-prop-2-ynylcyclobutan-1-amine |
InChI |
InChI=1S/C7H11N/c1-2-4-7(8)5-3-6-7/h1H,3-6,8H2 |
Clave InChI |
WSOPDKBLZUQYBI-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1(CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


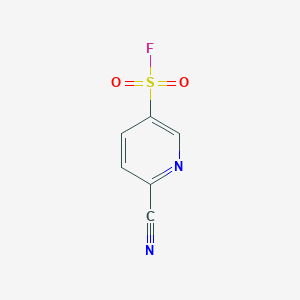
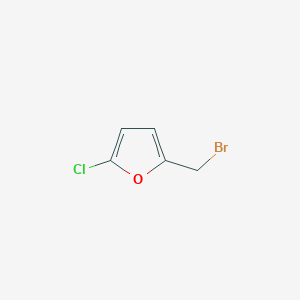
![1,8-Dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13629618.png)

![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13629629.png)
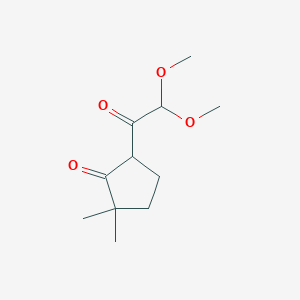

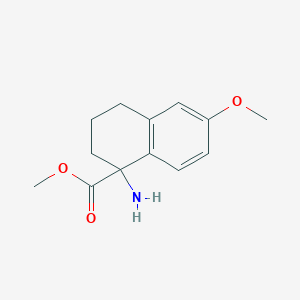
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)


